2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DATPT involves the preparation of a peptide mimetic molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of peptide coupling reactions, followed by purification steps to achieve the desired purity .
Industrial Production Methods: Industrial production of DATPT typically involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The production process is optimized to ensure high yield and purity, with stringent quality control measures in place .
Chemical Reactions Analysis
Types of Reactions: DATPT undergoes various chemical reactions, including:
Oxidation: DATPT can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert DATPT into reduced forms, altering its chemical properties.
Substitution: DATPT can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of DATPT .
Scientific Research Applications
DATPT has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study peptide interactions and inhibition mechanisms.
Biology: Investigated for its role in modulating reactive oxygen species and inflammatory cytokine production.
Medicine: Explored as a potential therapeutic agent for the treatment of sepsis and other inflammatory conditions.
Industry: Utilized in the development of antimicrobial agents and anti-inflammatory drugs.
Mechanism of Action
DATPT exerts its effects by inhibiting the interaction between SNX9 and p47phox in the endosome. This inhibition suppresses the production of reactive oxygen species and inflammatory cytokines, leading to its anti-inflammatory and antimicrobial activities . The molecular targets involved include SNX9 and p47phox, which are key players in the regulation of reactive oxygen species .
Comparison with Similar Compounds
Picein: An antioxidant that also targets reactive oxygen species.
Arecoline: A compound that affects acetylcholine receptors and reactive oxygen species.
HIF-PHD-IN-3: Inhibits hypoxia-inducible factor prolyl hydroxylase and modulates reactive oxygen species.
Comparison: DATPT is unique in its specific inhibition of the SNX9-p47phox interaction, which is not a common target for the similar compounds listed above. This unique mechanism of action makes DATPT a valuable tool for studying inflammatory and antimicrobial pathways .
Properties
Molecular Formula |
C24H39ClN6O3 |
---|---|
Molecular Weight |
495.1 g/mol |
IUPAC Name |
2-[2-[2-[[4-(4-tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride |
InChI |
InChI=1S/C24H38N6O3.ClH/c1-24(2,3)19-8-6-18(7-9-19)21-28-22(26-11-14-32-16-15-31-13-10-25)30-23(29-21)27-17-20-5-4-12-33-20;/h6-9,20H,4-5,10-17,25H2,1-3H3,(H2,26,27,28,29,30);1H |
InChI Key |
VKKLNYQJVSKJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC3CCCO3)NCCOCCOCC[NH3+].[Cl-] |
Origin of Product |
United States |
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